N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic small molecule characterized by a 5-chloroindole core linked via an ethyl chain to a 4-oxobutanamide group. The latter incorporates a piperazine ring substituted with a methylsulfonyl moiety. The methylsulfonyl group enhances hydrogen-bond acceptor capacity, which may improve target engagement and metabolic stability .
Properties
Molecular Formula |
C19H25ClN4O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H25ClN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25) |
InChI Key |
MKJNGVFLNQUJFC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the reaction of 5-chloroindole with ethyl bromoacetate to form an intermediate, which is then subjected to further reactions to introduce the piperazine and butanamide moieties. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the butanamide moiety may produce the corresponding alcohol.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Piperazine Hybrids
(a) N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide (BT51597)
- Core Structure : Shares the 5-chloroindole-ethyl backbone but replaces the oxobutanamide-piperazine group with a 4-fluorobenzenesulfonamide.
- Key Differences : The absence of the piperazine ring and oxobutanamide linker reduces molecular weight (352.81 g/mol vs. ~500 g/mol estimated for the target compound). The fluorobenzenesulfonamide may enhance lipophilicity but decrease solubility compared to the polar piperazine-oxobutanamide moiety .
(b) N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide
- Core Structure : Contains a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a sulfonamide-linked ethyl chain.
- Key Differences: The target compound’s methylsulfonyl-piperazine and oxobutanamide linker likely confer greater metabolic stability than the sulfonamide-ethyl group in this analogue.
Piperazine-Containing Analogues with Varied Substituents
(a) N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Core Structure : Features a piperazine-ethoxyethyl linker and a benzamide-thiophene group.
- Key Differences: The ethoxyethyl linker and cyanophenyl substituent differ from the target compound’s oxobutanamide and methylsulfonyl groups. The cyanophenyl group’s electron-withdrawing nature may enhance receptor affinity but reduce solubility compared to methylsulfonyl .
(b) 4-(4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutanoic Acid
- Core Structure: Includes a piperazine-oxobutanoic acid backbone with a benzodioxole substituent.
- The target compound’s oxobutanamide and methylsulfonyl groups may offer better CNS bioavailability .
Pharmacokinetic and Physicochemical Comparison
Research Findings and Implications
- Receptor Binding : The methylsulfonyl-piperazine group in the target compound may interact with serotonin or dopamine receptors, similar to piperazine-containing antipsychotics .
- Solubility : The oxobutanamide linker improves water solubility relative to purely aromatic analogues like BT51597, which may enhance oral bioavailability .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.
- Molecular Formula : C27H24ClN3O2S
- Molecular Weight : 490.02 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell processes, potentially through interference with protein synthesis or cell wall integrity.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. In studies, derivatives with similar functionalities have shown strong inhibitory activity against these enzymes, indicating a pathway for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : Compounds with a similar indole structure exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, demonstrating their potential as cognitive enhancers .
- Urease Inhibition : The synthesized derivatives were found to be effective urease inhibitors, which is crucial for managing kidney stones and certain infections. The most potent compounds showed IC50 values significantly lower than standard drugs .
- Antibacterial Efficacy : A study reported that among several synthesized compounds, those containing the indole moiety had enhanced antibacterial activity against resistant strains of bacteria, suggesting their potential role in developing new antibiotics .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to:
- Indole Structure : Known for its role in various biological activities, including modulation of immune responses and interaction with neurotransmitter systems.
- Piperazine Moiety : Associated with anxiolytic and antidepressant effects, enhancing the compound's therapeutic profile.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
